4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a sulfonyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methylphenylamine with piperazine under controlled conditions to form 4-(2-methylphenyl)piperazine.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Morpholine Ring Formation: Finally, the sulfonylated piperazine is reacted with morpholine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industrial Applications: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}morpholine
- 4-{[4-(4-Bromophenyl)piperazin-1-yl]sulfonyl}morpholine
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H23N3O3S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C15H23N3O3S/c1-14-4-2-3-5-15(14)16-6-8-17(9-7-16)22(19,20)18-10-12-21-13-11-18/h2-5H,6-13H2,1H3 |
InChI Key |
KVASJXXNNRVCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.